molecular formula C10H12O3 B1198974 2-Hydroxy-3-isopropylbenzoic acid CAS No. 7053-88-5

2-Hydroxy-3-isopropylbenzoic acid

Cat. No. B1198974
M. Wt: 180.2 g/mol
InChI Key: XGAYQDWZIPRBPF-UHFFFAOYSA-N
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Patent
US07659297B2

Procedure details

28 g (156.25 mmol) of 2-hydroxy-3-isopropylbenzoic acid is dissolved in 280 ml of DMF and added in drops to a mixture of 47.5 g of potassium carbonate in 274 ml of DMF. After one more hour of stirring at room temperature, 21.4 ml (343.76 mmol) of iodomethane is added in drops, and the mixture is stirred for one day at room temperature. After acidication with 10% sulfuric acid to pH 3-4 (ice-bath cooling), the reaction mixture is extracted four times with 500 ml each of methyl tert-butyl ether. The combined organic extracts are washed with water and with brine and dried on sodium sulfate. After the dessicant is filtered off, the solvent is spun off, and the residue is chromatographed several times on silica gel (mobile solvent: methyl tert-butyl ether/hexane). 25.59 g (79.02%) of the desired compound is isolated.
Quantity
28 g
Type
reactant
Reaction Step One
Name
Quantity
280 mL
Type
reactant
Reaction Step One
Quantity
47.5 g
Type
reactant
Reaction Step Two
Name
Quantity
274 mL
Type
reactant
Reaction Step Two
Quantity
21.4 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
79.02%

Identifiers

REACTION_CXSMILES
O[C:2]1[C:10]([CH:11]([CH3:13])[CH3:12])=[CH:9][CH:8]=[CH:7][C:3]=1C(O)=O.[C:14](=[O:17])([O-])[O-:15].[K+].[K+].I[CH3:21].S(=O)(=O)(O)O.CN([CH:30]=[O:31])C>>[CH3:21][O:15][C:14](=[O:17])[C:8]1[CH:7]=[CH:3][CH:2]=[C:10]([CH:11]([CH3:13])[CH3:12])[C:9]=1[O:31][CH3:30] |f:1.2.3|

Inputs

Step One
Name
Quantity
28 g
Type
reactant
Smiles
OC1=C(C(=O)O)C=CC=C1C(C)C
Name
Quantity
280 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
47.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
274 mL
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
21.4 mL
Type
reactant
Smiles
IC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After one more hour of stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture is stirred for one day at room temperature
Duration
1 d
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture is extracted four times with 500 ml each of methyl tert-butyl ether
WASH
Type
WASH
Details
The combined organic extracts are washed with water and with brine
CUSTOM
Type
CUSTOM
Details
dried on sodium sulfate
FILTRATION
Type
FILTRATION
Details
After the dessicant is filtered off
CUSTOM
Type
CUSTOM
Details
the residue is chromatographed several times on silica gel (mobile solvent: methyl tert-butyl ether/hexane)

Outcomes

Product
Name
Type
product
Smiles
COC(C1=C(C(=CC=C1)C(C)C)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 25.59 g
YIELD: PERCENTYIELD 79.02%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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